molecular formula C26H33NO4 B15031129 9-(3-ethoxy-4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-(3-ethoxy-4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B15031129
M. Wt: 423.5 g/mol
InChI Key: YMJFZNFWVWDYAH-UHFFFAOYSA-N
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Description

9-(3-Ethoxy-4-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a decahydroacridine core with ethoxy and methoxy substituents on the phenyl ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-ethoxy-4-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione typically involves multi-step organic reactions. One common method starts with the preparation of 3-ethoxy-4-methoxybenzaldehyde, which undergoes a Mannich reaction with methylsulfonylmethane and ammonia in the presence of L-proline as a catalyst . This intermediate is then subjected to further reactions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

9-(3-Ethoxy-4-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

9-(3-Ethoxy-4-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(3-ethoxy-4-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9-(3-ethoxy-4-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione stands out due to its decahydroacridine core and the presence of multiple substituents, which confer unique chemical and physical properties. These features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C26H33NO4

Molecular Weight

423.5 g/mol

IUPAC Name

9-(3-ethoxy-4-methoxyphenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione

InChI

InChI=1S/C26H33NO4/c1-7-31-21-10-15(8-9-20(21)30-6)22-23-16(11-25(2,3)13-18(23)28)27-17-12-26(4,5)14-19(29)24(17)22/h8-10,22,27H,7,11-14H2,1-6H3

InChI Key

YMJFZNFWVWDYAH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)CC(C4)(C)C)OC

Origin of Product

United States

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